Tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Introduction of the Boron Group: The dioxaborolane group is introduced via a borylation reaction. This often involves the use of bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst.
Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo various substitution reactions, particularly at the boron center.
Oxidation and Reduction: The boron-containing group can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling.
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: Commonly used in borylation reactions.
Uniqueness
Tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is unique due to its specific structure, which combines an indole core with a boron-containing dioxaborolane group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Biological Activity
Tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate (CAS No. 1256360-02-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H28BNO6
- Molecular Weight : 401.3 g/mol
- IUPAC Name : 1-tert-butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Structural Features
The tert-butyl group is known for enhancing the lipophilicity of compounds, which can influence their biological activity by improving membrane permeability. The indole moiety is often associated with various pharmacological effects including anticancer and anti-inflammatory activities.
Target of Action
The compound serves as an important intermediate in the synthesis of biologically active compounds such as crizotinib, a known tyrosine kinase inhibitor used in cancer therapy. Similar compounds have demonstrated interactions with various biological targets including kinases involved in signaling pathways critical for tumor growth.
Mode of Action
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. For instance:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating immune responses .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
Compound | Biological Activity | IC50 (µM) | Reference |
---|---|---|---|
Crizotinib | Tyrosine Kinase Inhibition | 0.47 | |
Indole Derivative | PI3Kδ Inhibition | 2.30 | |
Indole-Based Compound | Cytotoxicity in Cancer Cells | Varies |
These studies suggest that this compound may possess similar inhibitory effects on key signaling pathways involved in cancer progression.
Case Studies
In a study focused on the synthesis and evaluation of indole derivatives for anticancer activity, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from low micromolar concentrations .
Properties
IUPAC Name |
tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BNO4/c1-13-10-9-11-14-15(21-25-19(5,6)20(7,8)26-21)12-22(16(13)14)17(23)24-18(2,3)4/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUJYZTBWUMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682324 | |
Record name | tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-03-8 | |
Record name | tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.